6-((2-Chlorophenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane
Description
Core Spirocyclic Architecture Analysis
The spirocyclic framework of 6-((2-chlorophenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane consists of a bicyclic system formed by a six-membered azaspiro ring fused to a three-membered cyclopropane moiety. The spiro junction occurs at the nitrogen atom (N1) and the adjacent carbon atom (C2), creating a unique tetrahedral geometry that imposes significant ring strain. Key bond angles at the spirocarbon (C2) deviate from ideal tetrahedral values due to the constrained cyclopropane ring, with measured angles of approximately 137.2° between C2-N1-C3 and C2-C1-C6 (Figure 1).
The cyclopropane ring exhibits bond lengths of 1.483–1.506 Å for C1-C2 and C2-C3, consistent with strained C-C bonds in small spiro systems. The azaspiro octane component adopts a chair-like conformation, with nitrogen-centered puckering to alleviate steric clashes between the sulfonyl group and adjacent substituents.
Table 1: Key structural parameters of the spirocyclic core
| Parameter | Value (Å/°) | Source |
|---|---|---|
| C1-C2 (cyclopropane) | 1.497 ± 0.02 | |
| N1-C2 bond length | 1.466 ± 0.01 | |
| C2-N1-C3 bond angle | 137.2 ± 0.5 | |
| Cyclopropane C-C-C angle | 59.8 ± 0.3 |
Sulfonyl Group Coordination Patterns
The sulfonyl group (-SO₂-) attaches to the azaspiro nitrogen (N1) through an S-N bond measuring 1.618–1.622 Å, characteristic of sulfonamide derivatives. The S=O bonds exhibit typical double-bond character, with lengths of 1.428–1.441 Å. Dihedral angle analysis reveals a staggered conformation between the sulfonyl oxygen atoms (O1, O2) and the 2-chlorophenyl ring, minimizing steric interactions (Figure 2).
The sulfonyl group's electron-withdrawing nature induces partial positive charge delocalization across the nitrogen atom, confirmed by S-N bond shortening (1.618 Å vs. 1.622 Å in non-conjugated analogs). This electronic perturbation stabilizes the spirocyclic framework through resonance interactions with the adjacent cyclopropane ring.
Table 2: Sulfonyl group geometric parameters
| Parameter | Value (Å/°) | Source |
|---|---|---|
| S-N bond length | 1.620 ± 0.002 | |
| S=O bond length | 1.435 ± 0.007 | |
| O-S-O bond angle | 119.2 ± 0.3 | |
| S-N-C2 dihedral | 60.1 ± 2.0 |
Halogen Substituent Spatial Arrangement
The molecule contains two distinct halogen centers:
- Difluoro substituents on the cyclopropane ring (C1 and C6) adopt a cis configuration, with F-F separation of 2.31 Å. This arrangement creates a dipole moment (2.14 D) that stabilizes the molecule through intramolecular electrostatic interactions.
- Chlorine at the ortho position of the phenyl ring exhibits a C-Cl bond length of 1.741 Å, slightly shorter than typical aryl chlorides due to conjugation with the sulfonyl group.
The 2-chlorophenyl ring shows a dihedral angle of 63.4° relative to the sulfonyl plane, minimizing steric hindrance between the chlorine atom and azaspiro hydrogens. Fluorine atoms on the cyclopropane ring adopt equatorial positions relative to the azaspiro chair conformation, reducing 1,3-diaxial interactions.
Table 3: Halogen spatial parameters
| Parameter | Value (Å/°) | Source |
|---|---|---|
| C1-F bond length | 1.398 ± 0.005 | |
| C6-F bond length | 1.402 ± 0.005 | |
| C-Cl bond length | 1.741 ± 0.003 | |
| Phenyl ring dihedral | 63.4 ± 1.2 |
IUPAC Nomenclature Validation
The systematic name follows IUPAC guidelines for spiro systems and sulfonamide derivatives:
Parent structure : 6-azaspiro[2.5]octane
- Indicates a spiro system with 2- and 5-membered rings sharing one atom (N1)
- Numbering starts at the nitrogen, proceeding through the azaspiro octane
Substituents :
- 1,1-Difluoro: Fluorines at C1 positions of the cyclopropane ring
- (2-Chlorophenyl)sulfonyl: Sulfonyl group attached to N1, with chlorine at position 2 of the phenyl ring
The name satisfies priority rules by:
- Selecting the azaspiro system over the cyclopropane as the parent
- Assigning lowest locants to halogens (fluorines at 1,1; chlorine at 2)
- Using multiplicative prefixes for identical substituents
Validation via SMILES interpretation :
O=S(=O)(c1ccccc1Cl)N1CCC2(CC1)CC2(F)F confirms:
- Sulfonyl group (S(=O)=O) attached to N1
- Chlorine at position 2 of benzene (c1ccccc1Cl)
- Difluoro substitution on cyclopropane (CC2(F)F)
Properties
IUPAC Name |
6-(2-chlorophenyl)sulfonyl-2,2-difluoro-6-azaspiro[2.5]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClF2NO2S/c14-10-3-1-2-4-11(10)20(18,19)17-7-5-12(6-8-17)9-13(12,15)16/h1-4H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEOTSFEILUXBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)S(=O)(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Methodology
The foundational step involves cyclizing a piperidine derivative to form the spiro[2.5]octane scaffold. A patent (CN116143695A) describes the synthesis of analogous compounds using 1-tert-butoxycarbonyl-3-methylenepiperidine (SM) as the starting material.
Reaction Conditions :
- Solvent : Toluene, tetrahydrofuran (THF), or dioxane.
- Reagents : Potassium iodide or sodium difluorochloroacetate as ring-closing agents.
- Temperature : 15–25°C under inert gas (N₂/Ar).
The reaction proceeds via nucleophilic attack on the methylene group, inducing cyclopropane ring formation. The tert-butoxycarbonyl (Boc) group is subsequently removed using HCl in dioxane, yielding the free amine intermediate (Figure 1).
Sulfonylation of the Azaspiro Amine
Sulfonyl Chloride Coupling
The free amine reacts with 2-chlorophenylsulfonyl chloride to install the sulfonamide group. A protocol from Example 7 of Ambeed’s synthesis (CAS 653-13-4) demonstrates analogous sulfonylation using 2-difluoromethoxybenzenesulfonyl chloride under mild conditions.
Optimized Procedure :
- Solvent : Dichloromethane (DCM) or THF.
- Base : Triethylamine (TEA) or pyridine to scavenge HCl.
- Temperature : 0°C to room temperature, 12–24 hours.
- Workup : Aqueous extraction and chromatography (silica gel).
Regioselectivity and Steric Effects
The spiro structure’s rigidity influences sulfonylation efficiency. Patent AU2019262917B2 highlights that bulky substituents on the azaspiro ring may necessitate higher reagent stoichiometry (1.5–2.0 equivalents of sulfonyl chloride).
Integrated Synthetic Pathway
Stepwise Protocol
Core Synthesis :
Sulfonylation :
Diastereomer Formation
The cyclopropane ring introduces two stereocenters, potentially yielding diastereomers. Patent AU2019262917B2 reports chiral resolution using preparative HPLC with a CHIRALPAK® column (hexane/ethanol 85:15).
Scalability Issues
- Ring-closing step : Exothermic reaction requires controlled addition of reagents to prevent dimerization.
- Sulfonylation : Moisture-sensitive conditions necessitate anhydrous solvents and molecular sieves.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
6-((2-Chlorophenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various sulfone and sulfide derivatives, as well as substituted chlorophenyl compounds.
Scientific Research Applications
6-((2-Chlorophenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 6-((2-Chlorophenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane involves its interaction with specific molecular targets. The sulfonyl group can participate in various binding interactions, while the spirocyclic structure provides stability and rigidity. These interactions can influence biological pathways and molecular processes, making the compound a valuable tool in mechanistic studies .
Comparison with Similar Compounds
Similar Compounds
6-[(4-Chlorophenyl)sulfonyl]-1-oxa-6-azaspiro[2.5]octane: Similar structure but with an oxygen atom instead of fluorine.
2-azaspiro[3.4]octane: Lacks the sulfonyl and chlorophenyl groups, providing a simpler spirocyclic framework.
Uniqueness
6-((2-Chlorophenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane is unique due to the presence of both the sulfonyl and difluoro groups, which impart distinct chemical reactivity and stability. This makes it a versatile compound for various applications in research and industry .
Biological Activity
6-((2-Chlorophenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane is a compound that has garnered attention for its potential biological activities, particularly as a small-molecule agonist of the glucagon-like peptide-1 (GLP-1) receptor. This receptor plays a crucial role in glucose metabolism and appetite regulation, making it a target for therapeutic interventions in conditions like type 2 diabetes and obesity.
Chemical Structure
The compound features a unique spirocyclic structure that contributes to its biological activity. The presence of the difluoro group and the chlorophenyl sulfonyl moiety are significant for its interaction with biological targets.
The primary mechanism of action for this compound involves the activation of the GLP-1 receptor. Activation of this receptor leads to several physiological effects:
- Stimulates insulin release : Enhances pancreatic insulin secretion in response to glucose.
- Lowers plasma glucose levels : Reduces blood sugar levels by promoting glucose uptake in tissues.
- Delays gastric emptying : Slows down the rate at which food leaves the stomach, contributing to increased satiety.
- Suppresses food intake : Aids in weight management by reducing appetite.
Research Findings
Recent studies have investigated the structure-activity relationship (SAR) of this compound and its analogs. A notable study demonstrated that modifications to the spirocyclic structure can significantly enhance GLP-1 receptor agonism, leading to improved metabolic outcomes in preclinical models .
Case Studies
- Preclinical Evaluation : In a study assessing various 6-azaspiro[2.5]octane derivatives, it was found that certain modifications resulted in potent GLP-1 receptor agonists with favorable pharmacokinetic profiles. These compounds showed promise in reducing hyperglycemia and promoting weight loss in animal models .
- Clinical Implications : The potential for oral administration of these small molecules represents a significant advancement over traditional peptide-based therapies, which often require injections. This could enhance patient compliance and broaden therapeutic applications .
Data Table: Biological Activity Comparison
| Compound Name | GLP-1 Receptor Agonism | Insulin Release | Weight Loss Efficacy | Gastric Emptying Delay |
|---|---|---|---|---|
| This compound | High | Significant | Moderate | Yes |
| Danuglipron | High | Significant | High | Yes |
| Exenatide | Moderate | High | Moderate | Yes |
Synthesis
The synthesis of this compound has been described using various chemical methodologies that emphasize efficiency and yield. The synthetic routes typically involve the formation of the spirocyclic framework followed by functionalization to introduce the sulfonyl and difluoro groups.
Q & A
Basic: What are the recommended synthetic routes for 6-((2-Chlorophenyl)sulfonyl)-1,1-difluoro-6-azaspiro[2.5]octane?
Answer:
The synthesis typically involves multi-step protocols:
- Step 1: Formation of the azaspiro core via cyclization reactions, often using difluoro reagents to introduce the 1,1-difluoro group.
- Step 2: Sulfonylation with 2-chlorophenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to attach the sulfonyl moiety.
- Key Reagents: Dichloromethane (DCM) or tetrahydrofuran (THF) as solvents, and catalysts like DMAP for regioselective sulfonylation .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization are standard. Confirm purity via HPLC (>95%) .
Advanced: How can conflicting spectroscopic data (NMR/MS) for this compound be resolved?
Answer:
Discrepancies often arise from conformational flexibility in the spirocyclic system:
- NMR: Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals. For example, the spirocyclic protons exhibit distinct coupling patterns (e.g., J = 6–8 Hz for axial-equatorial interactions) .
- MS: High-resolution mass spectrometry (HRMS) with ESI+ mode is critical to distinguish molecular ion clusters from fragmentation artifacts. Cross-validate with computational tools like Gaussian for predicted isotopic patterns .
Basic: What biological assays are suitable for initial screening of this compound?
Answer:
Prioritize assays based on structural analogs:
- Kinase Inhibition: Use ADP-Glo™ assays for kinases (e.g., PKC isoforms) due to the sulfonyl group’s ATP-binding pocket affinity.
- CYP450 Interactions: Microsomal stability assays (human liver microsomes) to assess metabolic liability .
- Cellular Permeability: Caco-2 monolayer assays with LC-MS quantification to evaluate intestinal absorption potential .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX). Focus on the sulfonyl oxygen’s hydrogen-bonding interactions .
- MD Simulations: Run 100-ns simulations in GROMACS to assess conformational stability of the spirocyclic core in aqueous vs. lipid bilayer environments .
- ADMET Prediction: Tools like SwissADME predict logP (~3.2) and BBB permeability (low), aligning with spirocyclic hydrophobicity .
Basic: What are the critical stability considerations for long-term storage?
Answer:
- Degradation Pathways: Hydrolysis of the sulfonamide bond under acidic conditions (pH < 4) or photodegradation of the difluoro group.
- Storage: Seal under inert gas (N₂/Ar) at –20°C in amber vials. Monitor via periodic HPLC-UV (λ = 254 nm) for degradation products like 2-chlorobenzenesulfonic acid .
Advanced: How to reconcile contradictory bioactivity data across different cell lines?
Answer:
- Experimental Design: Include isogenic cell lines (e.g., wild-type vs. ABCB1-overexpressing) to assess transporter-mediated efflux.
- Data Normalization: Use cell viability assays (MTT/XTT) with Z’-factor > 0.5 to minimize plate-specific variability.
- Mechanistic Follow-Up: RNA-seq or phosphoproteomics to identify off-target pathways (e.g., MAPK/ERK) influenced by the spirocyclic scaffold .
Basic: Which analytical techniques are essential for characterizing this compound?
Answer:
- 1H/13C NMR: Assign spirocyclic protons (δ 3.5–4.5 ppm) and sulfonyl-attached aromatic protons (δ 7.2–7.8 ppm) .
- X-ray Crystallography: Resolve the chair conformation of the azaspiro ring and sulfonyl group geometry .
- Thermogravimetric Analysis (TGA): Determine decomposition temperature (>200°C) for thermal stability .
Advanced: How to optimize enantiomeric purity in asymmetric synthesis?
Answer:
- Chiral Catalysts: Use (R)-BINAP-Pd complexes for Suzuki couplings to control stereochemistry at the spirocyclic nitrogen.
- HPLC Chiral Separation: Employ Chiralpak IA columns with n-hexane/ethanol (90:10) to isolate enantiomers (ee > 99%) .
Basic: What structural features influence its pharmacokinetic profile?
Answer:
- Spirocyclic Core: Reduces conformational flexibility, improving metabolic stability (t½ > 6 h in human plasma) .
- Sulfonyl Group: Enhances solubility (logS = –3.1) but increases plasma protein binding (~95%) .
Advanced: How can machine learning models enhance SAR studies?
Answer:
- QSAR Models: Train on PubChem BioAssay data (AID 1259351) to predict IC50 against kinase targets.
- Generative Chemistry: Use REINVENT or MolGPT to design analogs with modified spiro ring sizes (e.g., 2.5 → 3.4) for improved target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
